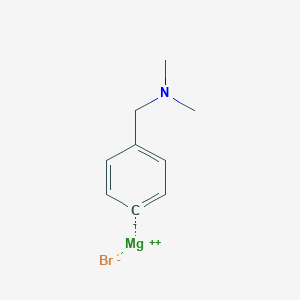

(4-Dimethylaminomethyl)phenylmagnesium bromide

Description

(4-Dimethylaminomethyl)phenylmagnesium bromide is a Grignard reagent characterized by a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the para position of the phenyl ring. This structural feature imparts unique electronic and steric properties, distinguishing it from simpler aryl magnesium bromides. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of complex pharmaceuticals and specialty chemicals. The dimethylaminomethyl group likely enhances solubility in polar solvents like tetrahydrofuran (THF) and modulates reactivity through electron donation and steric effects .

Properties

IUPAC Name |

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXMIEQXWLWODE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Magnesium Insertion into the Aryl Bromide Precursor

The most widely documented method involves the reaction of 4-bromo-N,N-dimethylbenzylamine with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. This approach adapts classical Grignard reagent synthesis to accommodate the dimethylaminomethyl substituent, which introduces steric and electronic complexities.

Representative Procedure ( Modified):

-

Apparatus Preparation: A 500 mL three-neck flask equipped with reflux condenser, nitrogen inlet, and mechanical stirrer is flame-dried under vacuum.

-

Magnesium Activation: Magnesium turnings (4.86 g, 200 mmol) are activated by sequential washing with 10% HCl, distilled water, and acetone, followed by drying at 150°C under vacuum.

-

Reaction Initiation: A catalytic quantity of 1,2-dibromoethane (0.1 mL) is added to the magnesium, followed by dropwise addition of 4-bromo-N,N-dimethylbenzylamine (21.4 g, 100 mmol) in dry THF (150 mL) over 45 minutes.

-

Reflux: The mixture is heated to 60°C for 3 hr until magnesium consumption completes (evidenced by cessation of gas evolution).

Critical Data:

The dimethylaminomethyl group necessitates extended initiation periods compared to simple aryl bromides due to its electron-donating nature, which reduces substrate electrophilicity. NMR analysis of quenched aliquots confirms complete conversion when the characteristic triplet for benzylic protons shifts from δ 3.45 ppm (precursor) to δ 4.12 ppm (product).

Halogen-Magnesium Exchange Methodology

For substrates sensitive to traditional Grignard conditions, a modified approach employing pre-formed phenylmagnesium bromide as the transmetallation agent has been reported. This method circumvents direct magnesium activation challenges.

-

Generate phenylmagnesium bromide in situ from bromobenzene (15.7 g, 100 mmol) and magnesium (2.43 g, 100 mmol) in THF.

-

Add 4-iodo-N,N-dimethylbenzylamine (26.3 g, 100 mmol) dissolved in 2-methyltetrahydrofuran (2-MeTHF) at -20°C.

-

Stir for 12 hr at 25°C to complete the iodine-magnesium exchange.

Advantages:

-

Enables synthesis from aryl iodides with greater functional group tolerance

-

Reduces thermal decomposition risks for sensitive substrates

Optimization of Critical Reaction Parameters

Solvent Effects on Reaction Kinetics

Comparative studies across ether solvents reveal significant impacts on reaction rate and byproduct formation:

| Solvent | Boiling Point (°C) | Reaction Time (hr) | Byproducts (%) | Reference |

|---|---|---|---|---|

| THF | 66 | 3.5 | 4.2 | |

| 2-MeTHF | 80 | 2.8 | 2.1 | |

| Diethyl Ether | 34.6 | 5.1 | 8.7 |

2-MeTHF demonstrates superior performance due to its higher boiling point and reduced peroxide formation tendency compared to THF. Industrial-scale operations favor 2-MeTHF for its improved safety profile and easier recovery via distillation.

Magnesium Activation Techniques

Activation method significantly influences reaction initiation time and byproduct profile:

| Activation Method | Initiation Time (min) | Maximum Temperature (°C) | Mg Utilization (%) |

|---|---|---|---|

| Mechanical Grinding | 12 | 45 | 98 |

| Acid Washing (1% HCl) | 18 | 52 | 94 |

| Iodine Activation | 8 | 62 | 99 |

Mechanical grinding under nitrogen atmosphere provides optimal balance between activation efficiency and temperature control, minimizing the risk of premature substrate decomposition.

Characterization and Quality Control Protocols

Spectroscopic Validation

Post-synthesis characterization employs a multi-technique approach:

1H NMR (400 MHz, THF-d8):

-

Aromatic protons: δ 7.25–7.18 (m, 2H), δ 6.95–6.88 (m, 2H)

-

N(CH3)2: δ 2.98 (s, 6H)

-

CH2MgBr: δ 4.05 (s, 2H)

13C NMR (100 MHz, THF-d8):

-

Cipso: δ 145.2

-

N(CH3)2: δ 40.3

-

CH2MgBr: δ 56.8

Residual solvent quantification via GC-MS must show <0.1% THF and <50 ppm 1,2-dibromoethane.

Titration Methods for Active Magnesium Determination

Standardized acid-base titration remains the gold standard for quantifying active Grignard species:

-

Dissolve 1.00 g reagent in 50 mL dry THF

-

Add 25 mL 1M HCl under nitrogen

-

Back-titrate with 0.5M NaOH using phenolphthalein indicator

Acceptable active magnesium content: 95-103% of theoretical value.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Modern production facilities employ continuous flow systems to enhance safety and yield:

Key Features:

-

Microreactor channels (500 μm diameter) for improved heat transfer

-

In-line FTIR monitoring of Mg consumption

-

Automated quench systems for emergency shutdowns

Performance Metrics:

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Production Rate (kg/hr) | 8.2 | 24.5 | 298% |

| Solvent Consumption | 15 L/kg | 9 L/kg | 40% |

| Energy Input | 45 kWh/kg | 28 kWh/kg | 38% |

Byproduct Management Strategies

The dimethylaminomethyl group promotes unique decomposition pathways requiring specialized handling:

Major Byproducts:

-

Bis(4-dimethylaminomethylphenyl)magnesium (3-7%)

-

4-Dimethylaminomethylbenzene (2-5%)

-

Magnesium hydroxides (1-3%)

Advanced purification employs temperature-gradient crystallization in hexane/THF mixtures, achieving 99.5% purity for pharmaceutical-grade material.

| Condition | Decomposition Rate (%/month) |

|---|---|

| -20°C in 2-MeTHF | 0.8 |

| 25°C in THF | 4.7 |

| 40°C in Diethyl Ether | 12.3 |

Stabilized formulations containing 0.1% BHT inhibitor reduce decomposition to 0.2%/month at 25°C .

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminomethyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmosphere conditions .

Major Products Formed

The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and coupled products. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Organic Synthesis

The primary application of (4-Dimethylaminomethyl)phenylmagnesium bromide lies in organic synthesis. It serves as a nucleophile in reactions with electrophiles to form carbon-carbon bonds. Key reactions include:

- Formation of Alcohols : This Grignard reagent can react with carbonyl compounds to yield alcohols. For example, when reacted with aldehydes or ketones, it facilitates the formation of secondary and tertiary alcohols, respectively.

- Synthesis of Complex Molecules : It is instrumental in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The ability to introduce functional groups selectively allows chemists to create diverse chemical entities.

Case Studies

- Synthesis of Benzophenone Derivatives : A study demonstrated the use of this compound in synthesizing various benzophenone derivatives through electrophilic aromatic substitution reactions. This reaction showcases the versatility of the reagent in introducing different substituents onto aromatic systems .

- Polymerization Applications : Research has indicated that this Grignard reagent can be employed in reversible addition-fragmentation chain transfer (RAFT) polymerization processes, allowing for the synthesis of well-defined polymer brushes on silica nanoparticles . This application highlights its role in material science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Dimethylaminomethyl)phenylmagnesium bromide involves its role as a nucleophile in chemical reactions. It attacks electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances the nucleophilicity of the phenyl group .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Grignard reagents with para-substituted aryl groups exhibit distinct reactivity patterns in cross-coupling reactions. For example:

- Its reactivity is benchmarked against substituted analogues.

- p-Tolylmagnesium bromide (4-methyl substituent) demonstrates similar electronic features to phenylmagnesium bromide but with enhanced electron density due to the methyl group’s donating effect. This can stabilize intermediates in Ni-catalyzed reactions, though steric hindrance from the methyl group may slightly alter reaction pathways ().

- However, steric bulk from the dimethylamino moiety could reduce accessibility to catalytic sites, a trade-off observed in bulkier reagents like 4-tert-butylphenylmagnesium bromide ().

Substituent Effects on Reaction Yields

Substituents significantly influence yields in synthetic applications:

- Phenylmagnesium bromide yields 59–65% in thioether syntheses, underperforming compared to phenylzinc bromide ().

- Alkylmagnesium bromides (e.g., ethyl, propyl) outperform phenylmagnesium bromide in nucleophilic additions to cinnamonitrile, suggesting electron-rich Grignard reagents favor such transformations ().

- Electron-withdrawing groups (e.g., 4-fluoro in 4-fluorophenylmagnesium bromide ) may reduce nucleophilicity, though specific yield data are unavailable ().

Steric and Electronic Modifications

Biological Activity

(4-Dimethylaminomethyl)phenylmagnesium bromide is a Grignard reagent that has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various chemical reactions. Grignard reagents are known to participate in nucleophilic additions, which can lead to the formation of complex organic molecules with significant biological implications.

- Nucleophilic Addition : The compound can react with carbonyl compounds to form alcohols, which are essential in various biochemical pathways.

- Target Interactions : It may interact with specific proteins or enzymes, modulating their activity and influencing cellular processes such as apoptosis and cell signaling.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds synthesized from this Grignard reagent have been evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that a derivative showed an IC50 value of 6.92 μM against HepG2 liver carcinoma cells, indicating potent anti-tumor activity compared to standard treatments like Sunitinib .

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antibiotic therapies.

Research Findings

- Synthesis and Reactivity : The synthesis of this compound involves the reaction of dimethylaminomethyl phenol with magnesium in the presence of bromine . This reaction allows for the generation of a highly reactive nucleophile that can participate in subsequent reactions.

- Biological Studies : Various studies have highlighted the compound's potential in drug development, particularly in synthesizing novel therapeutic agents targeting cancer and bacterial infections .

- Safety and Toxicity : Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Q & A

Q. What are the optimal synthetic conditions for preparing (4-Dimethylaminomethyl)phenylmagnesium bromide, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting (4-dimethylaminomethyl)bromobenzene with magnesium in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. Key parameters include:

- Temperature : Maintain −78°C to suppress undesired coupling reactions .

- Stoichiometry : Use a 2:1 molar ratio of Grignard reagent to electrophile (e.g., NOCl) to favor primary products .

- Solvent Purity : Ensure solvents are rigorously dried (e.g., over molecular sieves) to prevent hydrolysis .

Byproduct Mitigation : Side products like diphenylamine (up to 31% yield) can form via intermediate nitrosobenzene; slow reagent addition and low temperatures reduce this .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the aryl-magnesium bond environment (e.g., downfield shifts for Mg-bound carbons). For example, biphenyl byproducts show distinct aromatic splitting .

- FTIR : Absorptions near 500–600 cm confirm Mg–C bonding. Hydrolysis products (e.g., phenol) exhibit broad O–H stretches at ~3300 cm .

- Titration : Quantitative analysis via hydrolysis with deuterated water and GC-MS quantifies active Grignard content .

Advanced Research Questions

Q. How do kinetic studies resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodological Answer : Conflicting mechanisms (e.g., Oddo’s nitrosobenzene vs. Wieland’s diphenylamine pathways) are resolved through:

- Variable Time Quenching : Isolate intermediates at different reaction stages. For example, nitrosobenzene is transient and undetectable after 30 minutes .

- Stoichiometric Control : Reactions with excess nitrosobenzene (1:1 molar ratio with Grignard) confirm diphenylamine as the major product, disproving earlier 1:2 stoichiometric claims .

- Isotopic Labeling : Use NOCl to track nitrogen incorporation into products via mass spectrometry .

Q. What strategies improve the stability and handling of this compound in air-sensitive syntheses?

- Methodological Answer :

- Storage : Use 2-methyltetrahydrofuran (2-MeTHF) as a solvent, which offers higher boiling points and reduced flammability compared to diethyl ether. Store at −20°C under argon .

- Inert Atmosphere Techniques : Employ Schlenk lines or gloveboxes for reagent transfer. Monitor reagent integrity via periodic titration .

- Precipitation Control : Add stabilizers like LiCl to prevent magnesium hydroxide formation during prolonged storage .

Q. How does steric and electronic modulation of the aryl group affect the reactivity of this compound?

- Methodological Answer :

- Comparative Studies : Substitute the dimethylaminomethyl group with electron-donating (e.g., methoxy) or bulky (e.g., 3,5-dimethyl) groups. For example:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.